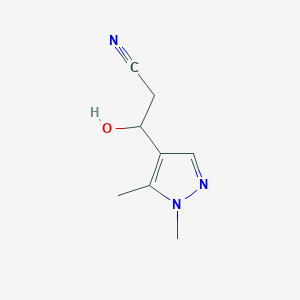
Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring or the ester group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various alkyl or acyl imidazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of agrochemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol: This compound has a similar imidazole structure but differs in its functional groups and overall reactivity.
2-(Substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl)ethanone: Another imidazole derivative with different substituents, used for antimicrobial applications.
Uniqueness
Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group and amino functionality make it versatile for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H13N3O2 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
methyl 2-amino-2-(3-ethylimidazol-4-yl)acetate |
InChI |
InChI=1S/C8H13N3O2/c1-3-11-5-10-4-6(11)7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3 |
Clave InChI |
FSKGYZFXMGVRNK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC=C1C(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13607101.png)



![2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrochloride](/img/structure/B13607136.png)






![2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acid](/img/structure/B13607163.png)
